molecular formula C13H17N3O2S2 B2824233 N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)propane-1-sulfonamide CAS No. 863511-99-3

N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)propane-1-sulfonamide

Cat. No.: B2824233
CAS No.: 863511-99-3
M. Wt: 311.42
InChI Key: MFYBGQBLMOPDQS-UHFFFAOYSA-N
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Description

N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)propane-1-sulfonamide: is a complex organic compound featuring a pyridine ring, a thiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine and thiazole rings. The sulfonamide group is then added using appropriate sulfonating agents.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow processes to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding sulfonic acids or sulfonyl chlorides.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential as a bioactive molecule. It may interact with various biological targets, leading to the development of new drugs or therapeutic agents.

Medicine: The compound's sulfonamide group makes it a candidate for pharmaceutical applications. It can be used to develop drugs that target specific enzymes or receptors in the body, potentially leading to new treatments for diseases.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

  • N-(2-(2-(pyridin-2-yl)thiazol-4-yl)ethyl)propane-1-sulfonamide

  • N-(2-(2-(pyridin-4-yl)thiazol-4-yl)ethyl)propane-1-sulfonamide

  • N-(2-(2-(pyridin-3-yl)thiazol-5-yl)ethyl)propane-1-sulfonamide

Uniqueness: The uniqueness of N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)propane-1-sulfonamide lies in its specific arrangement of the pyridine and thiazole rings, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and biological effects due to the position of the substituents on the pyridine ring.

Properties

IUPAC Name

N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-2-8-20(17,18)15-7-5-12-10-19-13(16-12)11-4-3-6-14-9-11/h3-4,6,9-10,15H,2,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYBGQBLMOPDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCC1=CSC(=N1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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